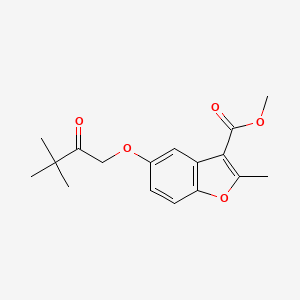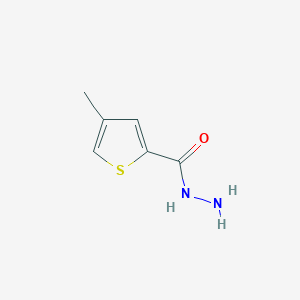
4-Methylthiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthiophene-2-carbohydrazide is a chemical compound with the CAS Number: 676594-42-6 . It has a molecular weight of 156.21 . The IUPAC name for this compound is 4-methyl-2-thiophenecarbohydrazide . It is a solid substance .
Synthesis Analysis
Thiophene-2-carbohydrazide, a novel small-molecule amide tautomer, has been synthesized with an acceptable yield under microwave radiation (MW) conditions . The amide imidic thiophene-2-carbohydrazide prototropic tautomerization via single proton intramigration was computed using the DFT B3LYP/6-311G (d,p) level of theory .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2OS/c1-4-2-5 (10-3-4)6 (9)8-7/h2-3H,7H2,1H3, (H,8,9) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 156.21 . The storage temperature for this compound is ambient temperature .Scientific Research Applications
Synthesis and Biological Evaluation
4-Methylthiophene-2-carbohydrazide has been utilized in the synthesis of novel thiophene-containing heterocyclic scaffolds. These compounds have shown potential as chemotherapeutic agents, displaying varying levels of inhibitory effects against bacteria and fungi. Specifically, some derivatives demonstrated significant antibacterial activity, with notable inhibitory effects against pathogenic bacteria and moulds (Gaber & Bagley, 2011).
Antimicrobial and Antiviral Activities
The compound has been involved in the preparation of ferrocenyl–thiazoleacyl hydrazones, which were evaluated for their antimicrobial activities against various bacterial strains. These compounds exhibited significant activity against Staphylococcus aureus, Esherichia coli, and Pseudomonas aeruginosa (Zhang, 2008). Additionally, some derivatives have shown anti-HIV-1 reverse transcriptase activity and anti-human lung cancer A549 cells activity.
Chemical and Structural Studies
In the realm of chemical and structural studies, this compound has been a crucial component in the synthesis of various compounds. This includes the formation of rhenium(I) complexes with bidentate carbohydrazide Schiff bases, which have been studied for their DNA interaction and redox properties (Ismail et al., 2017).
Genotoxic and Carcinogenic Potential Assessment
This compound has also been evaluated for its genotoxic and carcinogenic potentials, particularly in derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate. These assessments are crucial for understanding the toxicological profiles of thiophene derivatives and ensuring their safe use in various applications (Lepailleur et al., 2014).
Corrosion Inhibition Analysis
Interestingly, compounds containing the methylthiophenyl moiety, related to this compound, have been studied for their role in inhibiting corrosion, particularly in acidic media. This research offers insights into the relationship between molecular structures and their inhibition efficiencies, important for industrial applications (Gece & Bilgiç, 2012).
Safety and Hazards
The safety information for 4-Methylthiophene-2-carbohydrazide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-methylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPNSMZRMULGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

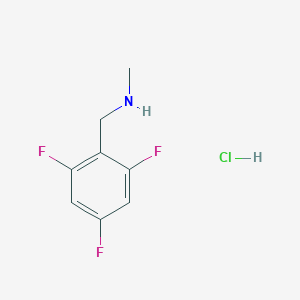
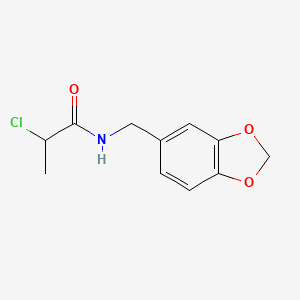
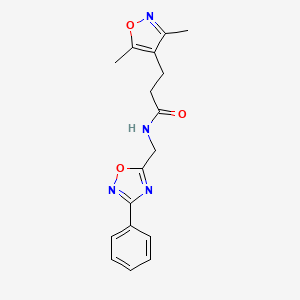
![N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2845845.png)
![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2845846.png)
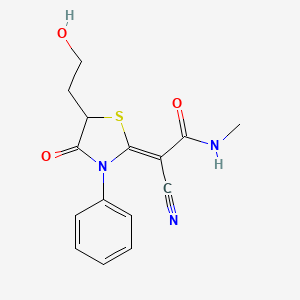

![Benzo[d][1,3]dioxol-5-yl(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione](/img/structure/B2845849.png)
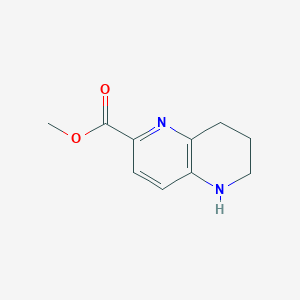
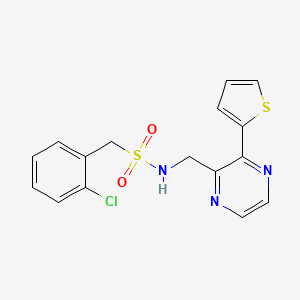
![2-Chloro-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2845856.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/no-structure.png)
